

An In-depth Technical Guide to the Structure Elucidation of α -Bromo- γ -butyrolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-4-butanolide*

Cat. No.: *B017668*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Bromo- γ -butyrolactone is a versatile synthetic intermediate, recognized for its utility in organic synthesis and polymer chemistry. Its structure, a five-membered lactone ring substituted with a bromine atom at the alpha position, endows it with a unique reactivity profile, making it a valuable building block for more complex molecules. In the context of drug development, γ -butyrolactones are considered "privileged structures" due to their presence in a wide array of biologically active natural products and synthetic compounds.^{[1][2]} While α -bromo- γ -butyrolactone itself is noted as an inhibitor of type Q arylesterase activity, its primary role in pharmaceutical research is as a precursor for the synthesis of novel therapeutic agents.^[3] This guide provides a comprehensive overview of the structure elucidation of α -bromo- γ -butyrolactone, detailing the spectroscopic methods and experimental protocols used for its characterization.

Chemical Identity and Physical Properties

A foundational aspect of structure elucidation is the determination of the molecule's basic chemical and physical properties. This data provides the initial framework for subsequent spectroscopic analysis.

Property	Value
CAS Number	5061-21-2
Molecular Formula	C ₄ H ₅ BrO ₂
Molecular Weight	164.99 g/mol
IUPAC Name	3-bromooxolan-2-one
Alternate Names	2-Bromo-4-hydroxybutyric acid γ -lactone
Appearance	Clear colorless to yellow or pale brown liquid[4]
Boiling Point	138 °C at 6 mmHg[5]
Density	1.786 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	1.508[5]

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of α -bromo- γ -butyrolactone is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.5	Triplet	$\text{H}\alpha$	
~2.5-2.8	Multiplet	$\text{H}\beta$	
~4.3-4.5	Multiplet	$\text{H}\gamma$	

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carbonyl)
~65	C γ (O-CH ₂)
~45	C α (CH-Br)
~30	C β (CH ₂)

Note: These are approximate chemical shift values. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (γ -lactone)[6]
~2900-3000	Medium	C-H stretch (aliphatic)
~1180	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/z	Relative Intensity	Assignment
164/166	Varies	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
85	High	[M - Br] ⁺
57	Medium	[C ₃ H ₅ O] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following section details the methodologies for the synthesis and structural characterization of α -bromo- γ -butyrolactone.

Synthesis of α -Bromo- γ -butyrolactone

A common and effective method for the synthesis of α -bromo- γ -butyrolactone is the direct bromination of γ -butyrolactone. The following protocol is adapted from established literature procedures.^[7]

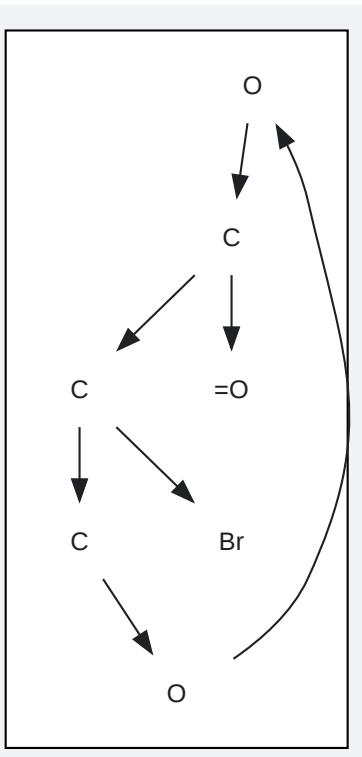
Materials:

- γ -Butyrolactone
- Bromine
- Red phosphorus
- Dichloromethane
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of γ -butyrolactone and a catalytic amount of red phosphorus is prepared.
- The flask is cooled in an ice bath, and bromine is added dropwise with constant stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is cooled and poured into a separatory funnel containing dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure α -bromo- γ -butyrolactone.

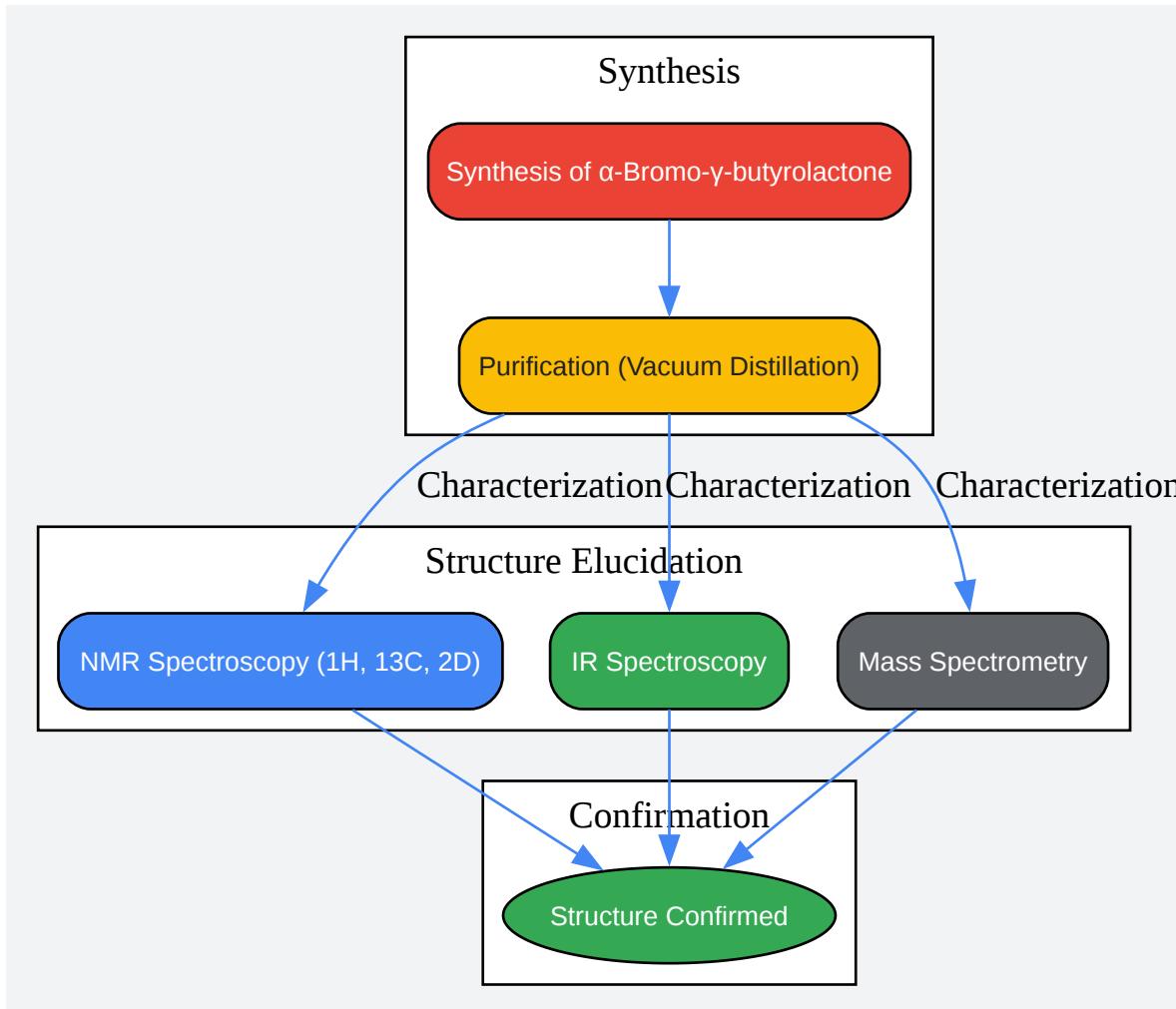
Structure Elucidation Workflow


The following is a standard workflow for the comprehensive structural analysis of the synthesized α -bromo- γ -butyrolactone.

- ^1H NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl_3), and a ^1H NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the proton environment.
- ^{13}C NMR Spectroscopy: A ^{13}C NMR spectrum is acquired from the same sample. The number of signals and their chemical shifts are used to identify the different carbon atoms in the molecule.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, a suite of 2D NMR experiments is performed.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

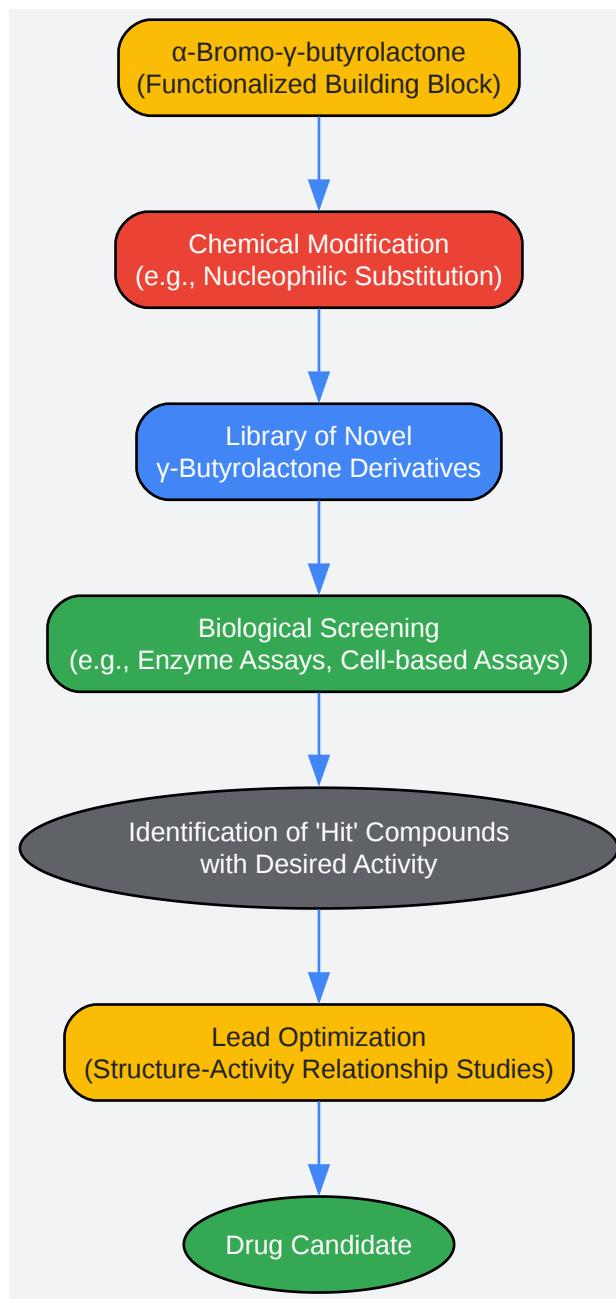
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
- Infrared (IR) Spectroscopy: A small amount of the purified liquid is analyzed by IR spectroscopy (e.g., using a thin film between salt plates or ATR). The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
- Mass Spectrometry (MS): The sample is analyzed by mass spectrometry (e.g., GC-MS or ESI-MS) to determine the molecular weight and to study the fragmentation pattern. The isotopic pattern of bromine (^{19}Br and ^{81}Br) in the molecular ion peak is a key diagnostic feature.

Visualizations


Chemical Structure of α -Bromo- γ -butyrolactone

[Click to download full resolution via product page](#)

Caption: 2D structure of α -bromo- γ -butyrolactone.


Experimental Workflow for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and structure elucidation.

Role in Drug Discovery Logic

[Click to download full resolution via product page](#)

Caption: Logic of utilizing α -bromo- γ -butyrolactone in drug discovery.

Conclusion

The structural elucidation of α -bromo- γ -butyrolactone is a systematic process that relies on the synergistic application of various spectroscopic techniques. A thorough analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data allows for the unambiguous confirmation of its molecular

structure. For researchers in drug development, α -bromo- γ -butyrolactone serves as a valuable and reactive starting material for the synthesis of novel compounds with potential therapeutic applications. Its functional handle, the bromine atom, provides a site for further chemical modification, enabling the generation of diverse molecular libraries for biological screening. A solid understanding of its structure and properties is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alpha-Bromo-gamma-butyrolactone, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. α -Bromo- γ -butyrolactone 97% | 5061-21-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation of α -Bromo- γ -butyrolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017668#alpha-bromo-gamma-butyrolactone-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com